molecular formula C14H15NO3 B11602218 (4E)-3-methyl-4-(2-propoxybenzylidene)isoxazol-5(4H)-one

(4E)-3-methyl-4-(2-propoxybenzylidene)isoxazol-5(4H)-one

Cat. No.: B11602218
M. Wt: 245.27 g/mol
InChI Key: SIYMBPAHGILLAM-FMIVXFBMSA-N
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Description

(4E)-3-METHYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound belonging to the class of oxazoles. This compound is characterized by its unique structure, which includes a dihydro-1,2-oxazole ring substituted with a methyl group and a propoxyphenylmethylidene group. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-METHYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a 2-propoxybenzaldehyde derivative with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted oxazole compounds with different functional groups.

Scientific Research Applications

(4E)-3-METHYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
  • (4E)-5-(3-chlorophenyl)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Uniqueness

Compared to similar compounds, (4E)-3-METHYL-4-[(2-PROPOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its specific substitution pattern and the presence of the propoxyphenylmethylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

(4E)-3-methyl-4-[(2-propoxyphenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C14H15NO3/c1-3-8-17-13-7-5-4-6-11(13)9-12-10(2)15-18-14(12)16/h4-7,9H,3,8H2,1-2H3/b12-9+

InChI Key

SIYMBPAHGILLAM-FMIVXFBMSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=NOC2=O)C

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=NOC2=O)C

solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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